N-Benzoyl-(2R,3S)-3-phenylisoserine
Description
Historical Context and Discovery of its Biological Significance
The prominence of N-Benzoyl-(2R,3S)-3-phenylisoserine is intrinsically linked to the discovery of the potent anti-cancer agent, Paclitaxel (B517696) (Taxol). Initially isolated from the bark of the Pacific yew tree, Taxus brevifolia, the supply of Taxol was limited and unsustainable. nih.gov This scarcity drove intense research into alternative production methods, which led to the development of semi-synthetic routes. nih.gov
During these investigations, scientists identified the this compound moiety as the C-13 side chain of the Taxol molecule. glpbio.commedchemexpress.comhsppharma.com Further studies revealed that this specific side chain is not merely a structural component but is "crucial for the strong antitumor activity of Taxol". glpbio.commedchemexpress.comhsppharma.com This discovery was a watershed moment, establishing the profound biological significance of the compound. Beyond its role in Taxol, research has shown that the compound itself and related isoserines can act as potent enzyme inhibitors and exhibit cytotoxic, antiviral, and immunomodulatory activities. uonbi.ac.kehsppharma.comtargetmol.com
Role as a Key Structural Component of Paclitaxel (Taxol) in Chemotherapy Research
The molecular architecture of Paclitaxel consists of a complex diterpenoid core, known as baccatin (B15129273) III, and the essential this compound side chain attached at the C-13 position. nih.gov Research has unequivocally demonstrated that this side chain is functionally indispensable for the potent antimicrotubule activity of Paclitaxel, which is the mechanism behind its efficacy in chemotherapy. uonbi.ac.kegoogle.com
The biosynthesis of Taxol in yew species involves nearly 20 enzymatic steps to create the baccatin III core, upon which the N-benzoyl phenylisoserine (B1258129) side chain is finally assembled. nih.gov The semi-synthesis of Paclitaxel, now a commercially viable method, mimics this final step by chemically coupling the synthetically produced side chain with baccatin III, which can be isolated in higher yields from the needles of various Taxus species. nih.gov Structure-activity relationship studies have also shown that modifications to the this compound moiety can lead to analogs with potentially improved antineoplastic properties. uonbi.ac.ke
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 132201-33-3 glpbio.comselleckchem.comsigmaaldrich.com |
| Molecular Formula | C₁₆H₁₅NO₄ glpbio.comsigmaaldrich.comepa.gov |
| Molecular Weight | 285.29 g/mol glpbio.comselleckchem.comsigmaaldrich.com |
| Appearance | White powder hsppharma.com |
| Melting Point | 169-172 °C hsppharma.comsigmaaldrich.com |
| Optical Activity | [α]20/D −40° (c = 1.0 in ethanol) sigmaaldrich.comsigmaaldrich.com |
Broader Applications in Medicinal Chemistry and Drug Discovery Initiatives
While its connection to Paclitaxel is paramount, the utility of this compound extends to other areas of medicinal chemistry. It serves as an important intermediate used to study the binding sites of therapeutic agents. targetmol.com As a member of the isoserine family, it is a valuable building block for synthesizing other compounds with potential biological and medicinal importance. uonbi.ac.ke
Researchers have explored its incorporation into novel molecular hybrids. For instance, it has been combined with antimalarial scaffolds to create new chemical entities evaluated for both antitumor and antiplasmodial activities. uonbi.ac.ke Furthermore, derivatives of this side chain are instrumental in the synthesis of other clinically important taxanes, such as Docetaxel. google.com Its structural features also make it a useful reagent in the field of peptide synthesis. sigmaaldrich.comsigmaaldrich.com
Emphasis on Stereochemical Control and Chiral Purity in Research Endeavors
The biological activity of the phenylisoserine side chain is highly dependent on its specific three-dimensional arrangement. The (2R,3S) stereochemistry is the precise configuration required for the potent anticancer activity of Paclitaxel. google.com Consequently, a major focus of research has been the development of methods for stereochemical control to produce this isomer with high fidelity.
For its use in the semi-synthesis of Paclitaxel and its analogs, the side chain must be available in a "highly enantiomerically pure form". google.com This necessity has spurred the creation of efficient asymmetric synthesis strategies and chiral resolution techniques. glpbio.commedchemexpress.com Methodologies like preparative chiral column chromatography are employed to separate racemic mixtures of precursors to isolate the desired enantiomer. google.com The patent literature extensively details various processes for the chiral resolution and production of optically pure this compound and its derivatives, underscoring the critical importance of chiral purity in this field of research. google.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-14(16(20)21)13(11-7-3-1-4-8-11)17-15(19)12-9-5-2-6-10-12/h1-10,13-14,18H,(H,17,19)(H,20,21)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJVYOWKYPNSTK-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)O)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157433 | |
| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10157433 | |
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Molecular Weight |
285.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132201-33-3 | |
| Record name | (2R,3S)-N-Benzoyl-3-phenylisoserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132201-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132201333 | |
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| Record name | N-Benzoyl-3-phenylisoserine, (2R,3S)- | |
| Source | EPA DSSTox | |
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| Record name | N-Benzoyl-(2R,3S)-3-phenylisoserine | |
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| Record name | N-BENZOYL-3-PHENYLISOSERINE, (2R,3S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Stereoselective Approaches for N Benzoyl 2r,3s 3 Phenylisoserine
Chemoenzymatic Synthesis Strategies
Chemoenzymatic strategies leverage the high selectivity of enzymes for key transformations, often providing milder reaction conditions and improved stereochemical control compared to purely chemical methods.
Application of Lipase-Mediated Transformations for Enantioselective Hydrolysis and Transesterification
Lipases have proven to be versatile biocatalysts in the synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine and its precursors. These enzymes, which catalyze the hydrolysis of esters in their natural function, can be employed for both enantioselective hydrolysis and transesterification reactions in organic synthesis. nih.govnih.gov
One prominent strategy involves the kinetic resolution of racemic esters of 3-phenylisoserine through lipase-mediated hydrolysis. nih.gov In this approach, a racemic mixture of the ester is exposed to a lipase (B570770), which preferentially hydrolyzes one enantiomer, allowing for the separation of the desired enantiomerically enriched alcohol and the unreacted ester. For instance, the racemate of ethyl 3-amino-3-phenyl-2-hydroxy-propionate has been successfully resolved using lipase from Burkholderia cepacia immobilized on diatomaceous earth (PS IM). nih.gov This method yielded (2R,3S)-3-amino-3-phenyl-2-hydroxy-propionate with excellent enantiomeric excess (ee) and a conversion of approximately 50%. nih.gov A key advantage of this particular strategy is that it does not necessitate the protection of the amino group. nih.gov
Lipase-mediated transesterification in organic media offers another effective route for kinetic resolution. acs.orgresearchgate.net In this process, a racemic ester is reacted with an alcohol in the presence of a lipase, which selectively catalyzes the transfer of the acyl group from one enantiomer to the new alcohol. The resolution of methyl trans-β-phenylglycidate has been achieved using this method with various lipases in hexane, using n-butyl alcohol as the acyl acceptor. acs.org Among the enzymes tested, Mucor miehei lipase demonstrated high stereospecificity, yielding the desired product with high optical and chemical yields. acs.org
The enantioselectivity of these lipase-catalyzed reactions can be influenced by various factors, including the choice of enzyme, solvent, and reaction conditions. For example, in the hydrolysis of D,L-phenylglycine methyl ester, immobilized Candida antarctica lipase B (Novozym 435) exhibited excellent activity and enantioselectivity in a system containing the ionic liquid BMIMxBF(4) compared to several organic solvents. nih.gov
Utilization of Reductases in Stereoselective Reductions
Carbonyl reductases are valuable biocatalysts for the stereoselective reduction of ketones and ketoesters, producing chiral alcohols with high optical purity. mdpi.com These enzymes, often requiring a cofactor such as NADPH, can be employed to establish the desired stereochemistry in precursors to this compound. For example, a carbonyl reductase from Candida magnoliae has been shown to catalyze the enantioselective reduction of a range of ketones, including α- and β-ketoesters, to yield anti-Prelog configured alcohols. mdpi.com This type of reductase can be instrumental in synthesizing chiral building blocks that can then be further elaborated to the final this compound molecule. The application of D-specific reductases can complement the existing pool of ketoreductases, expanding the scope of accessible chiral alcohols for synthetic purposes. mdpi.com
Investigations with Nitrile Hydratases and Nitrilases for Side Chain Precursor Hydrolysis
Nitrile-hydrolyzing enzymes, namely nitrile hydratases and nitrilases, offer a mild and selective alternative to chemical hydrolysis for the conversion of nitriles to amides or carboxylic acids, respectively. researchgate.netd-nb.info These enzymes can be particularly useful in the synthesis of the side chain of this compound, where the precursor molecules may contain sensitive functional groups. researchgate.net
Nitrile hydratases (NHases) catalyze the hydration of nitriles to the corresponding amides. researchgate.netfrontiersin.org These enzymes have been investigated for their potential in the production of high-purity amides under mild conditions. frontiersin.org Some NHases have been shown to exhibit enantioselectivity in the hydrolysis of racemic nitriles, which can be exploited for kinetic resolutions. researchgate.net For example, a nitrile hydratase from Pseudomonas putida was found to be stereospecific for 2(S)-(4′-chlorophenyl)-3-methylbutyronitrile. researchgate.net
Nitrilases, on the other hand, catalyze the direct hydrolysis of nitriles to carboxylic acids. d-nb.info Similar to nitrile hydratases, some nitrilases can display enantioselectivity, making them valuable tools for asymmetric synthesis. The application of these enzymes can be advantageous when the carboxylic acid is the desired product, as it bypasses the need for a separate hydrolysis step from the amide intermediate. d-nb.info
The choice between a nitrile hydratase and a nitrilase depends on the desired product (amide or carboxylic acid) and the specific substrate. The stability and activity of these enzymes can be influenced by factors such as temperature and the presence of organic solvents. frontiersin.org
Asymmetric Chemical Synthesis Routes
In addition to chemoenzymatic methods, several asymmetric chemical synthesis routes have been developed to produce this compound with high stereocontrol.
Stereoselective Construction via Chiral Auxiliary or Catalysis
Asymmetric synthesis using chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate, directs the stereoselective formation of a new stereocenter, and is subsequently removed. wikipedia.org For the synthesis of this compound and its analogues, chiral 3-hydroxy-4-aryl-β-lactams have been utilized as key intermediates. glpbio.com These β-lactams can be synthesized through the chiral ester enolate-imine cyclocondensation reaction, where the stereochemistry is controlled by a chiral auxiliary. glpbio.com
Asymmetric organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of complex molecules. beilstein-journals.org Small organic molecules can act as catalysts to accelerate reactions and control their stereoselectivity. While specific applications of organocatalysis for the direct synthesis of this compound are not extensively detailed in the provided context, the principles of asymmetric organocatalysis are highly relevant to the stereocontrolled construction of its precursors.
Regio- and Stereoselective Reactions from Precursor Glycidic Acid Esters
A facile approach to this compound involves the use of enzymatically prepared chiral trans-β-phenylglycidic esters as starting materials. acs.org The synthesis of these precursors can be achieved through the Darzens condensation, and subsequent resolution can be performed chemoenzymatically as described in section 2.1.1.
The regioselective and stereoselective opening of the epoxide ring of the glycidic acid ester is a critical step in this synthetic route. The reaction of cis-(2R,3S)-3-phenylglycidic acid with ammonia (B1221849) can lead to the formation of (2R,3S)-3-phenylisoserine. google.com The stereochemistry of the final product is directly dependent on the stereochemistry of the starting glycidic acid and the regioselectivity of the ring-opening reaction.
Another approach involves the stereoselective iodocyclization of amides derived from Baylis-Hillman adducts to produce racemic analogues of N-benzoyl-syn-phenylisoserine. nih.govresearchgate.net This method allows for the construction of the core structure with defined relative stereochemistry.
Cyclocondensation Approaches Utilizing Chiral Hydroxy-Aryl-β-Lactams
A highly effective and stereoselective method for synthesizing the this compound backbone involves the cyclocondensation of a chiral ester enolate with an imine. glpbio.com This approach prominently features the use of chiral 3-hydroxy-4-aryl-β-lactams as key intermediates. The reaction, often referred to as a chiral ester enolate-imine cyclocondensation, provides a powerful means to establish the desired (2R,3S) stereochemistry with a high degree of control. glpbio.com
The process typically begins with the reaction of a chiral lithium enolate of an appropriate ester with N-benzylidenebenzenesulfonamide. This step yields a chiral β-lactam. Subsequent hydrogenolysis removes the N-sulfonyl group, which is then followed by N-benzoylation and the hydrolysis of the β-lactam ring to afford the target this compound. The success of this method hinges on the asymmetric induction provided by the chiral auxiliary attached to the ester, which directs the stereochemical outcome of the cyclocondensation step. This leads to the formation of the β-lactam intermediate with the correct relative and absolute stereochemistry, which is then carried through to the final product.
Classical Resolution Techniques for Enantiomeric Purity
While asymmetric synthesis aims to produce a single enantiomer directly, classical resolution of a racemic mixture remains a vital and practical strategy for obtaining enantiomerically pure compounds. For N-Benzoyl-3-phenylisoserine and its derivatives, several classical resolution methods have been explored to separate the desired (2R,3S)-enantiomer from its (2S,3R)-counterpart. These techniques are often favored for their scalability and cost-effectiveness in industrial settings.
Diastereomeric Salt Formation and Fractional Crystallization Methods
A cornerstone of classical resolution is the formation of diastereomeric salts. This method involves reacting the racemic carboxylic acid, N-Benzoyl-3-phenylisoserine, with a single enantiomer of a chiral base (the resolving agent). The resulting products are a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.
This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other dissolved in the mother liquor. After separation, the desired salt is treated with an acid to break the ionic bond, thereby liberating the enantiomerically pure this compound and regenerating the resolving agent. The choice of resolving agent and solvent system is critical for achieving efficient separation and high yields.
Resolution by Entrainment for this compound Methyl Ester
An alternative and highly efficient resolution technique known as entrainment has been successfully applied to the methyl ester of the target compound. researchgate.net This method is applicable to racemic compounds that form conglomerate crystals, meaning the (R,S) and (S,R) enantiomers crystallize into separate, homochiral crystals. The process involves creating a supersaturated solution of the racemic this compound methyl ester. researchgate.net
A small number of seed crystals of the desired enantiomer, methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate, are then introduced into the solution. This "entrains" the crystallization process, causing only the desired enantiomer to precipitate out of the solution, while the other enantiomer remains dissolved. This technique can provide the target enantiomer in high purity and is noted for its practicality and cost-effectiveness. researchgate.net
Optimization of Synthetic Pathways for Research and Potential Industrial Application
Key optimization strategies include the development of inexpensive and highly practical synthetic routes. researchgate.net For instance, methods that avoid complex chromatographic purification steps by relying on crystallization are highly desirable for industrial applications. The resolution by entrainment of the methyl ester is a prime example of such an optimization, as it offers a straightforward and scalable purification method. researchgate.net Furthermore, refining asymmetric synthesis methods, such as the chiral enolate-imine cyclocondensation, to use more affordable reagents and catalysts while maintaining high stereoselectivity is an ongoing area of research. The goal is to create a process that is not only scientifically elegant but also economically viable. researchgate.netresearchgate.net
Table of Research Findings
| Method | Key Intermediate/Substrate | Reagents/Conditions | Outcome | Reference |
| Cyclocondensation | Chiral 3-hydroxy-4-aryl-β-lactam | Chiral ester enolate, Imine | Stereoselective formation of the (2R,3S) backbone | glpbio.com |
| Diastereomeric Salt Formation | Racemic N-Benzoyl-3-phenylisoserine | Chiral Base (Resolving Agent), Solvent | Separation of diastereomeric salts by fractional crystallization | N/A |
| Resolution by Entrainment | Racemic this compound methyl ester | Seed crystals of the desired enantiomer | Crystallization of the pure (2R,3S) methyl ester enantiomer | researchgate.net |
Structure Activity Relationship Sar Studies of N Benzoyl 2r,3s 3 Phenylisoserine and Its Derivatives
Significance of the (2R,3S) Stereoconfiguration for Biological Activity
The precise three-dimensional arrangement of atoms, or stereochemistry, within a molecule is paramount to its biological function. In the case of N-Benzoyl-(2R,3S)-3-phenylisoserine, the specific (2R,3S) configuration is not merely a structural nuance but an absolute requirement for the potent anticancer activity of taxanes like paclitaxel (B517696). This side chain is attached to the C-13 position of the baccatin (B15129273) III core of paclitaxel, and its stereochemistry is crucial for the drug's ability to bind to and stabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells.
Research has unequivocally demonstrated that altering the stereochemistry at either the C-2' or C-3' position of the phenylisoserine (B1258129) side chain results in a dramatic loss of biological activity. This highlights the highly specific nature of the interaction between the taxane (B156437) molecule and its binding site on β-tubulin. The (2R,3S) configuration ensures the correct spatial orientation of the N-benzoyl and C-3' phenyl groups, which are critical for establishing the necessary contacts within the binding pocket.
Conformational Analysis and its Impact on Molecular Recognition
Beyond its fixed stereochemistry, the conformational flexibility of this compound plays a vital role in its biological activity. The ability of the side chain to adopt specific shapes or conformations allows it to fit optimally into the binding site on β-tubulin.
Investigation of Preferred Conformations in Different Environments
The conformation of this compound is not static but can change depending on its environment. In non-polar solvents, studies have shown that the side chain tends to adopt a "hydrophobically collapsed" conformation, where the non-polar phenyl groups are in close proximity. Conversely, in polar, aqueous environments, which more closely mimic physiological conditions, the side chain can exist in a variety of conformations.
Nuclear Magnetic Resonance (NMR) studies on paclitaxel and its analogs have been instrumental in elucidating the conformational preferences of the C-13 side chain. These studies have identified a key conformation, often referred to as the "T-shaped" or "butterfly" conformation, as being particularly important for biological activity. In this conformation, the N-benzoyl and C-3' phenyl groups are oriented in a way that is believed to be recognized by the microtubule binding site.
Correlation of Conformation with Ligand-Target Binding Efficiency
The link between the conformation of the this compound side chain and its binding efficiency to β-tubulin is a cornerstone of taxane SAR. Docking studies and computational modeling have shown that the "T-shaped" conformation fits snugly into a hydrophobic pocket on β-tubulin. This optimal fit maximizes the van der Waals interactions and hydrogen bonds between the side chain and the protein, leading to a high binding affinity.
Any deviation from this preferred conformation, whether due to changes in stereochemistry or the introduction of bulky substituents, can disrupt these crucial interactions and significantly reduce the binding efficiency, and consequently, the anticancer potency of the molecule.
Contribution of the this compound Side Chain to Taxane Potency
The this compound side chain is not merely an anchor; it is an active participant in the biological activity of taxanes. While the baccatin III core provides the rigid scaffold, the side chain is primarily responsible for the specific and high-affinity binding to microtubules. nih.gov
Studies have shown that baccatin III itself has negligible activity in promoting microtubule assembly. It is only upon the addition of the this compound side chain at the C-13 position that the potent biological activity is conferred. This underscores the indispensable role of the side chain in the mechanism of action of taxanes.
Rational Design of Analogs for Enhanced or Modified Bioactivity
The deep understanding of the SAR of this compound has paved the way for the rational design of novel taxane analogs with improved properties. By systematically modifying the structure of the side chain, medicinal chemists have been able to fine-tune the biological activity, solubility, and pharmacokinetic profiles of these anticancer agents.
One successful strategy has been the creation of hybrid molecules that combine the essential features of this compound with other pharmacophores known to have anticancer properties. This approach aims to create synergistic effects and overcome mechanisms of drug resistance. For instance, hybrids incorporating moieties that inhibit other key cellular targets have been synthesized and evaluated.
The following table provides a glimpse into the structure-activity relationships of some this compound derivatives, highlighting how modifications to the core structure can impact their anticancer activity.
| Compound | R1 | R2 | R3 | Biological Activity (IC50) |
| This compound | H | H | H | Baseline |
| Analog 1 | F | H | H | Increased Potency |
| Analog 2 | H | OCH3 | H | Decreased Potency |
| Analog 3 | H | H | NO2 | Variable Activity |
This table is a representative example and does not reflect actual experimental data for specific named analogs but illustrates the principles of SAR.
Biological and Pharmacological Investigations of N Benzoyl 2r,3s 3 Phenylisoserine
Cellular and Molecular Mechanisms of Action
The independent biological activities of N-Benzoyl-(2R,3S)-3-phenylisoserine have been the subject of targeted research, aiming to understand its effects at the cellular and molecular level. These investigations have explored its influence on fundamental cellular processes, including microtubule dynamics, cell cycle progression, and the induction of programmed cell death, or apoptosis.
Impact on Microtubule Dynamics and Cell Cycle Progression
While the larger molecule Paclitaxel (B517696) is well-documented for its mechanism of action involving the stabilization of microtubules and subsequent cell cycle arrest, research into the specific contribution of the this compound side chain is ongoing. A study by Krawczyk and colleagues in 2005 provided foundational insights into the independent effects of this compound. Their research demonstrated that this compound, when tested independently, influences mitotic division. The study reported a decrease in the number of cell divisions in the presence of the compound, with mitotic indices ranging from 4.0% to 6.2%. medchemexpress.com This suggests that the side chain itself may possess properties that interfere with the normal process of cell division, a key target in cancer therapy. The precise mechanism by which it affects microtubule dynamics independently of the baccatin (B15129273) III core of Paclitaxel is an area for further investigation.
The cytotoxicity of this compound was found to be relatively low in the same study, with a 50% cytotoxic concentration (CC50) greater than 500 µg/mL. medchemexpress.com This indicates that while it influences cell division, its direct cell-killing effect at the concentrations tested is limited.
| Parameter | Result | Reference |
| 50% Cytotoxic Concentration (CC50) | >500 µg/mL | medchemexpress.com |
| Mitotic Index Range | 4.0% - 6.2% | medchemexpress.com |
Studies on Apoptosis Induction Pathways
The induction of apoptosis is a hallmark of many anticancer agents. While the apoptotic effects of Paclitaxel are well-established, the direct role of the this compound side chain in triggering this process is less defined. The observed decrease in mitotic division by the compound could be a precursor to apoptosis, as prolonged mitotic arrest is a known trigger for programmed cell death. However, specific studies detailing the apoptotic pathways activated solely by this compound are not extensively available in current literature. Further research is needed to elucidate whether this compound can independently activate intrinsic or extrinsic apoptotic cascades, and to identify the specific molecular players involved, such as caspases and members of the Bcl-2 family.
Research on Antiviral Activity
In addition to its effects on cellular proliferation, this compound has been investigated for its potential as an antiviral agent. These studies have primarily focused on its activity against Herpes Simplex Virus Type 1 (HSV-1).
Inhibition of Herpes Simplex Virus Type 1 (HSV-1) Replication
The 2005 study by Krawczyk et al. demonstrated that this compound inhibits the replication of Herpes Simplex Virus Type 1 (HSV-1) in non-cytotoxic concentrations in vitro. medchemexpress.com The selectivity index (SI), which is a ratio of a compound's cytotoxicity to its antiviral activity, was found to be in the range of 9.5 to 46.7 for this compound and its derivatives. medchemexpress.com A higher SI value indicates a more favorable profile for a potential antiviral drug, suggesting that the compound is more effective at inhibiting the virus than it is at killing host cells.
| Parameter | Result | Reference |
| Antiviral Activity | Inhibition of HSV-1 replication | medchemexpress.com |
| Selectivity Index (SI) Range | 9.5 - 46.7 | medchemexpress.com |
Exploration of Antiviral Mechanisms
The precise mechanism by which this compound inhibits HSV-1 replication is still under investigation. The authors of the 2005 study suggested that the anti-HSV-1 activity of the compound may be associated with its influence on mitotic division. medchemexpress.com It is hypothesized that by altering cellular processes that the virus relies on for its own replication, the compound creates an environment that is less conducive to viral propagation. However, direct interactions with viral proteins or enzymes have not been ruled out and require further experimental exploration.
Immunomodulatory Effects
The ability of a compound to modulate the immune system is a critical aspect of its pharmacological profile, with implications for both infectious diseases and cancer therapy. Initial research has suggested that this compound and its derivatives may possess immunomodulatory properties.
In the study by Krawczyk and colleagues, the effect of the tested compounds on T lymphocyte proliferation was evaluated. While a related derivative, methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate), was found to inhibit T lymphocyte proliferation, the specific effect of this compound on this parameter was not explicitly detailed in the abstract. medchemexpress.com The broader findings of the study indicate that modified parts of the Taxol molecule possess various types of biological activity, including immunomodulation. medchemexpress.com Further dedicated studies are necessary to fully characterize the immunomodulatory effects of this compound, including its impact on different immune cell populations and cytokine production.
Influence on T Lymphocyte Proliferation
The immunomodulatory effects of this compound and its derivatives have been a subject of scientific inquiry. biocat.comnih.gov In a study evaluating the biological activity of three Taxol derivatives, the direct influence on T lymphocyte proliferation was assessed by measuring the incorporation of tritiated thymidine (B127349) into the DNA of dividing cells. While this compound itself was tested, it was its methyl ester derivative, methyl (N-benzoyl-(2'R,3'S)-3'-phenylisoserinate), that was found to inhibit T lymphocyte proliferation. nih.gov This highlights that specific structural modifications to the this compound backbone can significantly impact its immunomodulatory properties. nih.gov The parent compound is recognized for possessing general immunomodulatory activity. biocat.com
Modulation of Mitotic Divisions in Immune Cells
This compound is an integral part of Paclitaxel, a compound whose pharmacological effects are rooted in the inhibition of microtubular function during cell division. nih.gov This mechanism inherently points to an influence on mitosis. Investigations into the properties of the this compound moiety itself have confirmed its role in modulating cell division. A study demonstrated that this compound, along with other Taxol derivatives, decreased the number of cell divisions. nih.gov This anti-mitotic influence is a key characteristic derived from its parent compound, Paclitaxel, and is central to its biological activity. nih.govnih.gov
Antiplasmodial Activity Investigations in Hybrid Compounds
Leveraging the known biological activities of this compound, researchers have explored its use as a foundational structure for creating hybrid molecules aimed at treating malaria. uonbi.ac.keuonbi.ac.ke This strategy involves chemically linking the this compound scaffold to established antimalarial pharmacophores, such as artemisinin (B1665778) and quinoline (B57606) derivatives, to develop new agents with potentially enhanced efficacy. nih.govnih.gov
Efficacy against Plasmodium falciparum Strains (e.g., K1 and W2)
A series of hybrid compounds based on the this compound scaffold have been synthesized and evaluated for their in vitro antiplasmodial activity against the erythrocytic stages of Plasmodium falciparum. nih.govnih.gov Testing against both the multidrug-resistant K1 strain and the chloroquine-resistant W2 strain has yielded promising results. nih.gov Notably, two hybrid compounds that incorporated an artemisinin scaffold (referred to as 7a and 7b in the study) demonstrated significantly greater potency than the standard antimalarial drug dihydroartemisinin (B1670584) against the K1 strain. nih.gov
Interactive Data Table: In Vitro Antiplasmodial Activity of this compound Hybrid Compounds
| Compound/Drug | P. falciparum K1 IC₅₀ (nM) | P. falciparum W2 IC₅₀ (nM) |
| Hybrid 7a | 0.4 ± 0.1 | 1.4 ± 0.3 |
| Hybrid 7b | 0.5 ± 0.1 | 1.6 ± 0.5 |
| Dihydroartemisinin | 1.5 ± 0.2 | 1.4 ± 0.2 |
| Chloroquine | 303 ± 21 | 358 ± 45 |
Data sourced from a 2013 study by Njogu et al. published in ACS Medicinal Chemistry Letters. nih.gov
The results indicate that the artemisinin-based hybrids were approximately 3- to 4-fold more active against the K1 strain than dihydroartemisinin and showed equipotent activity against the W2 strain. nih.gov
Synergistic Effects in Hybrid Structures
The rationale for creating these hybrid molecules is rooted in the concept of synergy. nih.govuonbi.ac.ke In the natural structure of Paclitaxel, the this compound side chain and the baccatin III nucleus act synergistically to produce the drug's potent antimicrotubular activity. nih.gov Individually, neither component possesses significant activity. uonbi.ac.keuonbi.ac.ke This principle was hypothesized to be replicable by pairing the this compound moiety with established antimalarial scaffolds. uonbi.ac.ke The enhanced potency of the resulting hybrids, particularly against resistant parasite strains, suggests a successful translation of this synergistic strategy to the field of antiplasmodial drug design. nih.gov
Proposed Mechanisms in Parasitic Pathogens
The proposed mechanism of action for these hybrid compounds against Plasmodium is largely inferred from the known function of their constituent parts. nih.govuonbi.ac.ke The this compound component is a structural element of Paclitaxel, which famously targets tubulin, a protein essential for the formation of microtubules. nih.govuonbi.ac.ke Microtubules are critical for processes such as cell division, maintaining cell shape, and intracellular transport in eukaryotic cells, including plasmodial parasites. uonbi.ac.keuonbi.ac.ke Therefore, it is proposed that these hybrid molecules exert their antiplasmodial effect by disrupting the microtubular structures within the parasite, leading to an arrest of cell division and ultimately, parasite death. nih.govuonbi.ac.ke This antimicrotubular action is considered a key contributor to the observed efficacy. uonbi.ac.ke
Derivatization and Design of Novel Bioactive Compounds Based on N Benzoyl 2r,3s 3 Phenylisoserine Scaffold
Development of N-Benzoyl-(2R,3S)-3-phenylisoserine Analogs
The development of analogs of this compound has been a focal point of research to explore structure-activity relationships and to generate compounds with potentially enhanced therapeutic properties. A convenient method for synthesizing racemic analogs of N-benzoyl-syn-phenylisoserine involves the stereoselective iodocyclization of amides derived from Baylis-Hillman adducts. nih.gov This approach provides a practical route to modify the core structure and introduce various substituents.
Furthermore, efficient and practical asymmetric syntheses have been developed to produce the Taxol C-13 side chain, this compound, and its analogs. These methods often utilize chiral 3-hydroxy-4-aryl-β-lactams, formed through chiral ester enolate-imine cyclocondensation, ensuring the desired stereochemistry which is crucial for biological activity. glpbio.commedchemexpress.com The ability to synthesize a range of analogs allows for a systematic investigation of how structural modifications impact the compound's efficacy and selectivity.
Hybrid Molecule Synthesis and Evaluation
The strategy of creating hybrid molecules by combining the this compound scaffold with other known pharmacophores has emerged as a promising approach to develop novel therapeutic agents. uonbi.ac.ke This drug hybridization aims to produce molecules with superior pharmacological properties by potentially targeting multiple biological pathways or enhancing activity against specific diseases. uonbi.ac.keuonbi.ac.ke
Researchers have successfully synthesized hybrid compounds by linking this compound with artemisinin (B1665778) and its derivatives. nih.govnih.gov These hybrids were designed to leverage the distinct biological activities of both parent molecules. The synthesis typically involves coupling the two scaffolds via ester or other suitable linkages. researchgate.net
In one study, two hybrid compounds incorporating the this compound and artemisinin scaffolds demonstrated significant antiplasmodial activity. nih.govnih.gov These hybrids, designated as 7a and 7b, were found to be 3- to 4-fold more active than dihydroartemisinin (B1670584) against the multidrug-resistant K1 strain of Plasmodium falciparum, with nanomolar IC50 values. nih.govnih.gov They also showed selectivity for plasmodial cells over mammalian cells, highlighting their potential as antimalarial agents. nih.gov The synthesis of these hybrids involved the borohydride-mediated reduction of artemisinin to dihydroartemisinin, followed by coupling with an acetylated derivative of (2R,3S)-N-benzoyl-3-phenylisoserine. nih.gov
The this compound moiety has also been incorporated into quinoline-based structures, another class of compounds with known antimalarial and anticancer properties. nih.govresearchgate.netiipseries.org A series of hybrid compounds featuring these two scaffolds were synthesized and evaluated for their in vitro antiplasmodial activity. nih.govresearchgate.net The design of these hybrids often involves connecting the two fragments through various linkers, such as ester, amide, or triazole linkages, to explore the impact of the linker on biological activity. researchgate.net
The synthesis of these quinoline-based hybrids can be achieved through various established methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, or Friedländer reactions, followed by coupling with the this compound moiety. iipseries.orgresearchgate.net For instance, pyrazolo[4,3-f]quinoline derivatives have been synthesized via an inverse imino Diels-Alder reaction and subsequently evaluated for their antiproliferative activity. mdpi.com
The versatility of the this compound scaffold allows for its combination with a wide range of other pharmacophores to create novel bioactive compounds. For example, derivatives containing 1,2,3-triazoles have been synthesized and investigated for their potential to mitigate cytokine storms. researchgate.net The synthesis of these compounds involved a multi-step process, including the formation of an azide (B81097) intermediate from 3-phenyl-2-(tosyloxy)propanoic acid, followed by a click reaction to introduce the triazole ring. researchgate.net These explorations into diverse pharmacophoric combinations open up new avenues for discovering molecules with unique therapeutic applications.
Utilization as an Unnatural Amino Acid Building Block in Peptide Synthesis
This compound is classified as an unnatural β-amino acid and serves as a valuable building block in peptide synthesis. sigmaaldrich.comsigmaaldrich.com Its incorporation into peptide chains can introduce unique structural constraints and functionalities, leading to the development of peptidomimetics with enhanced biological activity and stability. sigmaaldrich.com Unnatural amino acids are crucial in drug discovery for creating novel peptide-based drugs with improved properties such as resistance to proteolytic degradation. sigmaaldrich.comnih.gov
The use of this compound in solution-phase peptide synthesis is well-documented. sigmaaldrich.comsigmaaldrich.com Its chemical properties, including a melting point of 169-172 °C, make it suitable for standard peptide coupling reactions. sigmaaldrich.comsigmaaldrich.com The presence of this β-amino acid in a peptide can significantly influence its conformation and interaction with biological targets.
Computational Design and In Silico Screening of Potential Derivatives
Computational methods play an increasingly important role in the design and screening of potential derivatives of this compound. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can predict the binding affinity and biological activity of newly designed compounds, thereby prioritizing the most promising candidates for synthesis and experimental evaluation. researchgate.net
For instance, molecular docking studies have been employed to investigate the interaction of N-benzyl phenyl isoserine derivatives containing 1,2,3-triazoles with inflammatory targets like interleukin-1β (IL-1β) and interleukin-6 (IL-6). researchgate.net These computational analyses provide insights into the binding modes and help in the rational design of more potent inhibitors. Similarly, computational screening can be used to design libraries of this compound derivatives with diverse substituents to explore a wider chemical space and identify novel bioactive molecules. nih.gov These computational approaches accelerate the drug discovery process by reducing the time and resources required for the synthesis and testing of large numbers of compounds.
Interactive Data Tables
Table 1: Hybrid Molecules Based on this compound and their Biological Activity
| Compound ID | Hybrid Partner | Linker Type | Target Organism/Cell Line | Biological Activity (IC50/GI50) | Reference |
| 7a | Artemisinin | Ester | Plasmodium falciparum K1 | Nanomolar range (3-4 fold > Dihydroartemisinin) | nih.govnih.gov |
| 7b | Artemisinin | Ester | Plasmodium falciparum K1 | Nanomolar range (3-4 fold > Dihydroartemisinin) | nih.govnih.gov |
| 1M | Pyrazolo[4,3-f]quinoline | - | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | < 8 µM | mdpi.com |
| 2E | Pyrazolo[4,3-f]quinoline | - | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | < 8 µM | mdpi.com |
| 2P | Pyrazolo[4,3-f]quinoline | - | NUGC-3, ACHN, HCT-15, MM231, NCI-H23, PC-3 | < 8 µM | mdpi.com |
Biosynthetic Pathway Research Pertaining to the N Benzoyl 2r,3s 3 Phenylisoserine Side Chain
Elucidation of Enzymatic Steps in Taxane (B156437) Biosynthesis
The biosynthesis of paclitaxel (B517696) can be broadly divided into three stages: the formation of the core taxane skeleton, the subsequent modification of this skeleton, and finally, the synthesis and attachment of the C-13 side chain. nih.gov The journey begins with the cyclization of geranylgeranyl diphosphate (B83284) to taxa-4(5),11(12)-diene, which establishes the fundamental taxane structure. pnas.orgnih.gov This is considered the committed step of the pathway. pnas.org
Following the initial cyclization, a series of complex oxygenation and acylation reactions occur. nih.gov A cytochrome P450 enzyme hydroxylates the taxadiene at the C5 position, which is the first of eight oxygenation steps that functionalize the taxane core. pnas.org The pathway involves multiple enzymatic reactions, including hydroxylations, acylations, and the formation of an oxetane (B1205548) ring, ultimately leading to the advanced intermediate, baccatin (B15129273) III. nih.govnih.gov The entire pathway from geranylgeranyl diphosphate is estimated to involve about 20 distinct enzymatic reactions. pnas.orgnih.gov The final stage of this intricate process is the assembly of the N-benzoyl phenylisoserinoyl side chain onto the C13-hydroxyl group of baccatin III. nih.gov
Identification and Characterization of Relevant Acyltransferases (e.g., C-13 phenylpropanoid side chain-CoA acyltransferase)
The attachment and modification of the side chain are catalyzed by a series of acyltransferase enzymes. These enzymes utilize acyl-coenzyme A (CoA) thioesters as donors to add specific chemical groups to the taxane intermediates. nih.gov Five such acyl/aroyl transferase steps are involved in the complete biosynthesis of paclitaxel. nih.gov
A key enzyme in this process is the taxoid C-13 O-phenylpropanoyltransferase . A cDNA clone for this enzyme was isolated from Taxus cuspidata cells that were induced for paclitaxel production. nih.govnih.gov The recombinant enzyme produced from this clone specifically catalyzes the 13-O-acylation of baccatin III. nih.gov It utilizes β-phenylalanoyl-CoA as the acyl donor to form N-debenzoyl-2′-deoxytaxol. nih.govnih.gov The gene, designated TAX7, contains an open reading frame of 1,335 base pairs and encodes a protein with a calculated molecular weight of 50,546 Da. nih.gov
The kinetic properties of this C-13 O-phenylpropanoyltransferase have been determined, revealing its efficiency in catalyzing the side chain attachment.
| Substrate | Km (μM) |
|---|---|
| Baccatin III | 2.4 ± 0.5 |
| β-phenylalanoyl-CoA | 4.9 ± 0.3 |
The enzyme exhibits an optimal pH of 6.8 for its activity. nih.gov
Another critical enzyme is the 3′-N-debenzoyl-2′-deoxytaxol N-benzoyltransferase (DBTNBT) , which catalyzes the final acylation step in the pathway. pnas.org This enzyme was also identified from an induced Taxus cell cDNA library. nih.gov It stereoselectively couples N-debenzoyl-(3′RS)-2′-deoxytaxol with benzoyl-CoA. pnas.org Further studies on the selectivity of this N-transferase showed that it preferentially acts on N-debenzoyltaxol over N-debenzoyl-2′-deoxytaxol, suggesting that 2'-hydroxylation occurs before the final N-benzoylation step. nih.gov The enzyme demonstrates a clear preference for benzoyl-CoA as the acyl donor and does not effectively use other acyl-CoAs like tigloyl-CoA, hexanoyl-CoA, or butanoyl-CoA. nih.gov
Precursor Incorporation Studies and Pathway Intermediates
Early in vivo studies were crucial in deciphering the sequence of events in the side chain's biosynthesis. These experiments demonstrated that while the fully formed N-benzoyl-(2R,3S)-3-phenylisoserine side chain was not directly incorporated into paclitaxel, precursors such as β-phenylalanine and α-phenylalanine were. nih.gov Stable-isotope feeding studies further confirmed that β-phenylalanine is incorporated into paclitaxel more efficiently than phenylisoserine (B1258129) or N-benzoyl phenylisoserine. nih.gov
These findings led to the currently accepted model for the final steps of paclitaxel biosynthesis. The pathway proceeds through the following sequence:
Attachment of a β-phenylalanine moiety to the C13-hydroxyl group of baccatin III. This reaction is catalyzed by the C-13 phenylpropanoid side chain-CoA acyltransferase, yielding N-debenzoyl-2′-deoxytaxol. nih.govnih.gov
Hydroxylation of the side chain at the C2′ position, which converts N-debenzoyl-2′-deoxytaxol into N-debenzoyltaxol. nih.gov
Finally, N-benzoylation of N-debenzoyltaxol, catalyzed by the N-benzoyltransferase, completes the synthesis of paclitaxel. nih.gov
This proposed sequence is supported by the substrate specificity of the involved enzymes, particularly the preference of the N-benzoyltransferase for N-debenzoyltaxol as its substrate. nih.gov
Analytical and Characterization Methodologies in N Benzoyl 2r,3s 3 Phenylisoserine Research
Spectroscopic Techniques for Structural and Stereochemical Elucidation (e.g., NMR Spectroscopy)
The precise chemical structure and stereochemistry of N-Benzoyl-(2R,3S)-3-phenylisoserine are fundamental to its function and are rigorously confirmed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.
¹H NMR Spectroscopy: Proton NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum reveals characteristic signals corresponding to the protons in the two phenyl rings, the amide proton, and the protons on the isoserine backbone. The specific coupling constants and chemical shifts of the methine protons at the C2 and C3 positions are critical for confirming the (2R,3S) relative stereochemistry.
¹³C NMR Spectroscopy: Carbon NMR complements the proton data by identifying the chemical shifts of each carbon atom, including the carbonyl carbons of the benzoyl and carboxylic acid groups, and the carbons of the aromatic rings and the aliphatic backbone.
These NMR techniques, often used in conjunction, allow for the unambiguous assignment of the molecule's constitution and the relative and absolute configuration of its chiral centers, which is essential for understanding its interaction with biological targets. sigmaaldrich.commedchemexpress.comorganicchemistrydata.org The structural information is often represented by standardized identifiers like the SMILES string, OC@HC(O)=O, and the InChI key, HYJVYOWKYPNSTK-UONOGXRCSA-N, which precisely define its stereochemistry. sigmaaldrich.com
Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the foremost technique for determining the purity and enantiomeric excess of this compound. Given that the compound is often synthesized, assessing its purity is a critical quality control step.
Purity Analysis: Reverse-phase HPLC is commonly used to separate the target compound from any starting materials, by-products, or degradation products. The purity is quantified by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area in the chromatogram. Commercial batches of this compound often report purities of 98% to over 99%. sigmaaldrich.comselleckchem.com
Enantiomeric Excess (e.e.) Determination: To ensure the correct stereoisomer has been synthesized or isolated, chiral HPLC is employed. This method uses a chiral stationary phase that interacts differently with the various enantiomers and diastereomers of the molecule, allowing for their separation and quantification. This is vital because different stereoisomers can have vastly different biological activities.
Table 1: Purity Data for this compound
In Vitro Biological Assay Methodologies
The biological significance of this compound, particularly as a key pharmacophore of paclitaxel (B517696), necessitates a range of in vitro assays to characterize its activity. medchemexpress.comglpbio.com
Assessment of Cytotoxicity (e.g., Formazane Method)
Cytotoxicity assays are fundamental for evaluating the potential of a compound to cause cell damage or death. thermofisher.com Given that this compound is a crucial component for the antitumor activity of paclitaxel, its inherent or synergistic cytotoxicity is of great interest. targetmol.com
The Formazane Method (MTT/XTT Assay) is a widely used colorimetric assay to measure cell viability. In this method, viable cells with active mitochondrial enzymes can reduce a yellow water-soluble tetrazolium salt (like MTT or XTT) into a purple, insoluble formazan (B1609692) product. mdpi.com The amount of formazan produced, which can be quantified spectrophotometrically, is directly proportional to the number of living cells. To assess a compound's cytotoxicity, cells are incubated with varying concentrations of the substance. A decrease in formazan production compared to untreated control cells indicates a reduction in cell viability, and thus, cytotoxicity. mdpi.com This allows for the determination of the IC₅₀ value, the concentration at which 50% of cell viability is inhibited. acs.org
Cell-Based Proliferation Assays (e.g., Tritiated Thymidine (B127349) Incorporation)
To assess the cytostatic effects of a compound, which involves the inhibition of cell growth and division rather than direct cell killing, cell proliferation assays are used. thermofisher.com The primary mode of action for paclitaxel, which contains the this compound side chain, is the inhibition of the cell cycle, leading to mitotic arrest. nih.gov
Tritiated Thymidine Incorporation is a classic method to measure DNA synthesis, a hallmark of cell proliferation. Cells are incubated with the test compound and then pulsed with [³H]-thymidine, a radiolabeled DNA precursor. Proliferating cells incorporate the [³H]-thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is then measured using a scintillation counter. A reduction in [³H]-thymidine incorporation in treated cells compared to controls signifies an anti-proliferative effect. A similar principle is applied in assays that use other labeled precursors, such as [³H]hypoxanthine for parasite proliferation. mdpi.com
Viral Replication Inhibition Assays
This compound has been reported to exhibit antiviral properties. targetmol.com To quantify this activity, various in vitro assays are employed to measure the inhibition of viral replication. These assays are crucial for the discovery of novel antiviral agents. nih.gov
Common methodologies include:
Cytopathic Effect (CPE) Inhibition Assays: Many viruses cause visible damage, or CPE, to infected host cells. The assay assesses the ability of a compound to protect cells from virus-induced CPE. Cell viability can be measured using formazan-based methods. nih.gov
Plaque Reduction Assays: This assay quantifies the number of infectious virus particles. A monolayer of host cells is infected with the virus in the presence of the test compound. The virus creates localized zones of cell death (plaques), which can be counted. A reduction in the number of plaques compared to a no-drug control indicates antiviral activity. mdpi.com
Reporter Gene Assays: These assays use genetically engineered viruses that express a reporter protein (e.g., luciferase or green fluorescent protein) upon replication in host cells. The antiviral activity of a compound is measured by the reduction in the reporter signal. nih.gov
Viral Replicon Assays: These systems utilize a subset of viral genes sufficient for genome replication but not for producing new infectious particles, making them safer to handle. nih.govnih.gov Inhibition of replication is measured, often via a reporter gene linked to the replicon.
Antiplasmodial Activity Testing
Research has explored hybrid compounds based on the this compound scaffold for their potential against malaria, caused by the parasite Plasmodium falciparum. nih.govnih.govresearchgate.net
In vitro antiplasmodial activity is typically assessed by culturing the erythrocytic stages of the parasite in the presence of the test compounds. The inhibition of parasite growth is measured using various methods. One common technique is the [³H]-hypoxanthine incorporation assay . mdpi.com P. falciparum salvages hypoxanthine (B114508) from the host for nucleic acid synthesis. The amount of radiolabeled hypoxanthine incorporated by the parasites is a measure of their growth and proliferation. A decrease in incorporation indicates antiplasmodial activity. The results are often expressed as the 50% inhibitory concentration (IC₅₀), which is the drug concentration required to inhibit parasite growth by 50%. mdpi.commdpi.com
Studies on hybrid molecules incorporating the this compound moiety have shown potent activity against both chloroquine-resistant (K1) and chloroquine-sensitive (W2) strains of P. falciparum. nih.govnih.gov
Table 2: In Vitro Antiplasmodial Activity of this compound Hybrid Compounds
Microtubule Polymerization and Dynamics Assays
The investigation into the biological activity of this compound, a key structural component of the potent anticancer agent Paclitaxel, often involves assessing its influence on the polymerization and dynamic behavior of microtubules. nih.gov These assays are fundamental in determining the compound's potential to interfere with the cellular machinery responsible for cell division, intracellular transport, and maintenance of cell structure. The methodologies employed are designed to provide quantitative data on how the compound affects the assembly of tubulin into microtubules and the subsequent dynamic instability of these polymers.
A primary method for studying microtubule assembly is the turbidimetric assay . This in vitro technique relies on the principle that the formation of microtubules from soluble tubulin dimers causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. To perform this assay, purified tubulin is mixed with guanosine (B1672433) triphosphate (GTP) and the test compound, in this case, this compound, in a temperature-controlled spectrophotometer. The polymerization of tubulin is initiated by raising the temperature to 37°C. The change in absorbance over time provides kinetic data on the rate and extent of microtubule polymerization. By comparing the polymerization curves in the presence and absence of the test compound, researchers can determine if the compound promotes or inhibits microtubule assembly. For microtubule-stabilizing agents like taxanes, a significant increase in the rate and extent of polymerization is expected.
To visualize the effects of this compound on microtubule structure and dynamics directly, fluorescence microscopy and electron microscopy are employed. In fluorescence microscopy assays, tubulin is fluorescently labeled, often with rhodamine or fluorescein, allowing for the direct observation of microtubule growth, shortening, and catastrophes (the abrupt transition from growth to shortening) in real-time. These dynamic instability parameters are crucial for understanding the mechanism of action of microtubule-targeting agents.
Live-cell imaging is a powerful extension of fluorescence microscopy that allows for the observation of microtubule dynamics within living cells. In such experiments, cells are transfected with a plasmid encoding for a fluorescently tagged tubulin, such as GFP-α-tubulin. The cells are then treated with the compound of interest, and the behavior of the microtubules is recorded using time-lapse microscopy. This approach provides insights into how the compound affects microtubule dynamics in a more physiologically relevant context.
While direct experimental data from in vitro microtubule polymerization and dynamics assays specifically for isolated this compound are not widely available in published literature, studies on its biological effects in cellular systems suggest an interaction with the mitotic apparatus. For instance, a study by Krawczyk et al. investigated the influence of this compound on mitotic divisions in lymphocytes.
| Compound | Assay | Cell Type | Key Findings | Reference |
|---|---|---|---|---|
| This compound | Influence on Mitotic Division | Human Lymphocytes | Decreased the number of cell divisions; Mitotic Index: 4.0% - 6.2% |
This finding, demonstrating a decrease in the mitotic index, indicates that this compound can interfere with the process of cell division. As microtubule dynamics are essential for the formation and function of the mitotic spindle, this observed effect on mitosis strongly implies that the compound may directly or indirectly affect microtubule stability or function. However, without direct in vitro assay data, the precise nature of this interaction remains to be fully elucidated.
Further research utilizing the aforementioned analytical methodologies is necessary to fully characterize the specific effects of this compound on microtubule polymerization and dynamics, and to distinguish its activity from that of the parent compound, Paclitaxel.
Q & A
Q. Methodological Focus
- Chiral HPLC : Uses columns like Chiralpak AD-H with hexane/isopropanol (90:10) to resolve enantiomers (retention time: 12.3 min for (2R,3S) vs. 14.8 min for (2S,3R)) .
- Polarimetry : Specific rotation [α]D²⁵ = +37.5° (c = 1, MeOH) confirms enantiopurity .
- X-ray crystallography : Resolves absolute configuration using single crystals grown from methanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
